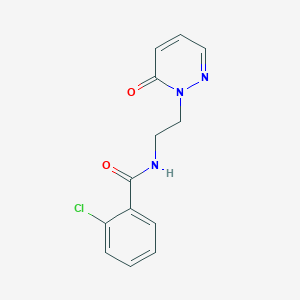
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Molecular Structure Analysis
The structure of pyrazole-bearing compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .
Chemical Reactions Analysis
The synthesis of pyrazole-bearing compounds often involves the reaction with Vilsmeier–Haack reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as elemental microanalysis, FTIR, and 1 H NMR .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
This compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antileishmanial and antimalarial agent . Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Organic Synthesis
The synthesis of N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide involves an oxidative functionalization reaction of an aldehyde with pyrazole, resulting in an acyl pyrazole derivative . This method demonstrates a clean and green approach, avoiding the need for column chromatography. Researchers continue to explore variations of this reaction for other heterocyclic compounds.
Green Chemistry
The solvent-free preparation of this compound using an oxoammonium salt as the oxidant exemplifies green chemistry principles . Investigating similar approaches for other molecules can contribute to sustainable synthetic methods.
Neurotoxicity Studies
In a novel study, researchers evaluated the neurotoxic potential of a related pyrazoline derivative on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . Similar investigations could shed light on the neuroprotective or neurotoxic effects of N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide .
Ionic Liquid-Assisted Synthesis
Ionic liquids play a crucial role in the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via coupling of benzylamine, benzaldehyde, and CO2 . Understanding the active sites and reaction mechanisms in such systems can guide efficient synthesis strategies.
Photochemical Synthesis
Recent research achieved the photochemical synthesis of N-benzyl-N-methyl-1-phenylmethanamine using 1-butyl-3-methylimidazolium chloride under light irradiation at atmospheric pressure . Investigating photochemical pathways for related compounds may yield valuable insights.
Mecanismo De Acción
Target of action
Pyrazole and pyrimidine moieties are common structural motifs in many biologically active compounds . They are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions and overall molecular structure .
Mode of action
The mode of action of such compounds can vary widely, but it often involves binding to a target protein and modulating its activity . The exact nature of this interaction would depend on the specific structure of the compound and the target.
Biochemical pathways
Pyrazole and pyrimidine derivatives can potentially affect a variety of biochemical pathways. For instance, some pyrazole-bearing compounds have demonstrated antileishmanial and antimalarial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(11-15-6-3-2-4-7-15)19(26)16-12-24(13-16)17-10-18(21-14-20-17)25-9-5-8-22-25/h2-10,14,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFFQHDTMUEKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)
![2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2703069.png)

![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)